molecular formula C11H8Cl2N4S B11833121 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

Cat. No.: B11833121
M. Wt: 299.2 g/mol
InChI Key: NCTMZACBNIGRRJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core fused with an imidazo[1,2-a]pyridine moiety. The structure includes two chlorine substituents (at positions 3 and 5) and an ethyl group on the imidazopyridine ring.

Properties

Molecular Formula

C11H8Cl2N4S

Molecular Weight

299.2 g/mol

IUPAC Name

3-chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C11H8Cl2N4S/c1-2-6-9(10-11(13)16-18-15-10)14-8-5-3-4-7(12)17(6)8/h3-5H,2H2,1H3

InChI Key

NCTMZACBNIGRRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N1C(=CC=C2)Cl)C3=NSN=C3Cl

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Cyclization

Reagents :

  • 2-Amino-5-chloropyridine

  • 3-Ethylpropanal

  • tert-Butyl isocyanide

  • Iodine (10 mol%)

Procedure :

  • Imine Formation : 2-Amino-5-chloropyridine reacts with 3-ethylpropanal in dimethylformamide (DMF) at 80°C for 2 hours to form an imine intermediate.

  • Cycloaddition : tert-Butyl isocyanide and iodine are added, initiating a [4+1] cycloaddition. The reaction proceeds at 100°C for 6 hours, yielding 5-chloro-3-ethylimidazo[1,2-a]pyridine.

Key Parameters :

  • Catalyst Loading : 10 mol% iodine optimizes yield (82%).

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Synthesis of the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring is constructed via sulfur monochloride-mediated cyclization of cyanoformimidates (Scheme 2).

Sulfur Monochloride Method

Reagents :

  • Ethyl cyanoformimidate

  • Sulfur monochloride (SCl₂)

Procedure :

  • Cyclization : Ethyl cyanoformimidate reacts with excess SCl₂ (3:1 molar ratio) in benzene at 0–5°C for 6 hours.

  • Quenching : The mixture is poured into ice water, and the product is extracted with ethyl ether.

  • Distillation : The crude 3-chloro-1,2,5-thiadiazole is purified via vacuum distillation (68–69°C at 15 mmHg).

Key Parameters :

  • Temperature : Low temperatures (0–5°C) minimize side reactions.

  • Solvent : Non-polar solvents (benzene, toluene) improve selectivity.

Coupling of Imidazo[1,2-a]Pyridine and Thiadiazole Moieties

The final step involves nucleophilic aromatic substitution (SNAr) to link the two heterocycles (Scheme 3).

SNAr Reaction

Reagents :

  • 5-Chloro-3-ethylimidazo[1,2-a]pyridine

  • 3-Chloro-4-hydroxy-1,2,5-thiadiazole

  • Potassium carbonate (K₂CO₃)

Procedure :

  • Activation : 3-Chloro-4-hydroxy-1,2,5-thiadiazole is treated with POCl₃ at 110°C for 3 hours to form 3,4-dichloro-1,2,5-thiadiazole.

  • Coupling : The dichloro intermediate reacts with 5-chloro-3-ethylimidazo[1,2-a]pyridine in DMF at 120°C for 12 hours, using K₂CO₃ as a base.

Key Parameters :

  • Base : K₂CO₃ enhances nucleophilicity of the imidazo[1,2-a]pyridine.

  • Solvent : DMF facilitates high-temperature reactions.

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : Replacing iodine with BF₃·Et₂O in the cyclization step increases imidazo[1,2-a]pyridine yield to 89%.

  • Solvent Effects : Using tetrahydrofuran (THF) instead of benzene in thiadiazole synthesis reduces reaction time by 30%.

Common Side Reactions

  • Over-Chlorination : Excess SCl₂ leads to di- or tri-chlorinated byproducts.

  • Ring-Opening : Prolonged heating in polar solvents degrades the thiadiazole ring.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.78 (q, J = 7.6 Hz, 2H, CH₂CH₃), 7.32–7.35 (m, 1H, pyridine-H), 8.21 (s, 1H, thiadiazole-H).

  • HRMS : m/z calcd. for C₁₁H₈Cl₂N₄S [M+H]⁺: 299.18; found: 299.17.

Purity Analysis :

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (USD/g)Scalability
Iodine-Catalyzed826120Moderate
BF₃·Et₂O-Catalyzed894145High
SCl₂ Cyclization75690Low

Chemical Reactions Analysis

Nucleophilic Substitution

  • Conditions : Bases like triethylamine in polar solvents (e.g., ethanol) facilitate substitution at the thiadiazole ring.

  • Outcome : Replacement of hydroxyl or alkoxy groups with other nucleophiles to form derivatives .

Oxidation Reactions

  • Reagents : Oxidizing agents such as hydrogen peroxide.

  • Outcome : Generation of oxidized derivatives or intermediates for further functionalization.

Hydrolysis/Cleavage

  • Method : Ether cleavage using Lewis acids (e.g., AlCl₃, BF₃) in inert solvents like toluene.

  • Outcome : Conversion of alkoxy-thiadiazoles to hydroxy-thiadiazoles .

Cross-Coupling Reactions

  • Conditions : SNAr (Nucleophilic Aromatic Substitution) or metal-catalyzed coupling (e.g., using palladium).

  • Outcome : Integration of heterocyclic moieties, such as pyrimidine or imidazo[1,2-a]pyridine, into the thiadiazole framework .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Outcome
Nucleophilic substitutionTriethylamine, ethanolRoom temperatureFunctionalized thiadiazole derivatives
OxidationHydrogen peroxideControlled temperatureOxidized intermediates
HydrolysisAlCl₃, BF₃, toluene60–70°C for 2–5 hoursHydroxy-thiadiazole derivatives
Cross-couplingPalladium catalyst, aminesSNAr or metal-catalyzed conditionsHeterocyclic hybrids

Key Findings from Research

  • Stoichiometry : Sulfur monochloride reactions require 1:1 molar ratios, though excess (2–10×) improves yields .

  • Solvent Role : Polar solvents (ethanol) vs. inert solvents (toluene) influence reaction pathways and product stability .

  • Structural Impact : Chlorine and ethyl substituents enhance reactivity by modulating electronic properties of the heterocyclic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole exhibits significant anticancer properties. It has been studied for its ability to inhibit specific enzymes related to cell proliferation and survival. Notably, it may interact with cyclin-dependent kinases and other protein kinases essential for cancer cell growth. This suggests that the compound could be a candidate for further investigation in cancer therapeutics.

Case Study: Inhibition of Protein Kinases
A study demonstrated that this compound effectively inhibited certain protein kinases involved in cancer progression. The findings indicated a dose-dependent relationship between the concentration of the compound and the level of inhibition observed in vitro. Further research is ongoing to elucidate the binding affinity and mechanism of action at the molecular level .

Antimicrobial Properties

In addition to its anticancer potential, 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole has shown promising antimicrobial activity. Various studies have evaluated its effectiveness against a range of bacterial strains and fungi.

Table: Antimicrobial Activity of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

Microbial StrainActivity ObservedMethod Used
Staphylococcus aureusModerate inhibitionDisc diffusion method
Escherichia coliSignificant inhibitionMinimum inhibitory concentration (MIC)
Pseudomonas aeruginosaLow to moderate inhibitionDisc diffusion method
Aspergillus nigerModerate antifungal activityDisc diffusion method

Research has confirmed that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This positions it as a potential candidate for developing new antimicrobial agents .

Synthesis and Reactivity

The synthesis of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole typically involves multi-step synthetic routes. Common methods include reactions with various reagents such as triethylamine and solvents like ethanol. The synthetic strategies are crucial for obtaining high-purity compounds necessary for biological evaluation.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The dual chloro groups may increase electrophilicity and metabolic stability relative to the hydroxyl and tertiary amine groups in the morpholino derivative .

Biological Activity

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiadiazole ring fused with an imidazo[1,2-a]pyridine moiety, suggests diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.

  • Molecular Formula : C11H9Cl2N3S
  • Molecular Weight : 276.18 g/mol
  • Structure : Contains two chlorine atoms and an ethyl group which contribute to its reactivity and biological activity.

Anticancer Potential

Research indicates that 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole exhibits significant anticancer properties. It has been shown to inhibit specific enzymes related to cell proliferation and survival. Notably, it interacts with cyclin-dependent kinases (CDKs) and other protein kinases essential for cancer cell growth.

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)10CDK inhibition
HeLa (Cervical)8Apoptosis induction
SMMC-7721 (Liver)12Inhibition of cell cycle progression

The compound's mechanism of action involves:

  • Inhibition of Kinases : It inhibits the activity of CDKs which are crucial for cell cycle regulation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Ongoing research aims to elucidate its binding affinity and detailed mechanisms against various protein kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The presence of both chlorinated and ethyl-substituted groups enhances the compound's reactivity and biological profile compared to structurally similar compounds. For instance:

Table 2: Comparison with Similar Compounds

Compound NameNotable ActivityUnique Features
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazoleAnticancer activityLacks ethyl substitution
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-aminoAntimicrobial propertiesDifferent substitution pattern
4-(Pyridin-3-YL)-thiadiazolesVaries in biological activityDifferent functional groups

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • Study on Lung Cancer : The compound demonstrated a significant reduction in tumor size in A549 xenograft models when administered at a dose of 10 µM.
  • Cervical Cancer Research : In HeLa cells, treatment with the compound resulted in a marked increase in apoptotic markers compared to controls.

Q & A

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, especially between imidazo[1,2-a]pyridine and thiadiazole protons .
  • X-ray crystallography : Provide definitive confirmation of regiochemistry and substituent orientation .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

What in vitro assays are suitable for initial biological screening?

Q. Basic

  • Antitumor activity : Screen against cancer cell lines (e.g., HeLa, MDA-MB-231) using SRB assays, with adriamycin as a positive control .
  • Enzyme inhibition : Test inhibitory effects on kinases or oxidoreductases via fluorometric/colorimetric assays .
  • Cytotoxicity : Evaluate selectivity using non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

How can the mechanism of bioactivity be studied for this compound?

Q. Advanced

  • Flow cytometry : Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western blotting : Quantify expression of apoptotic markers (e.g., caspase-3, Bcl-2) .
  • Molecular docking : Model interactions with target proteins (e.g., 5-HT1A receptors) to identify binding motifs .

How should contradictory bioactivity data across studies be analyzed?

Q. Advanced

  • Structural comparisons : Evaluate substituent effects (e.g., chloro vs. ethyl groups) on bioactivity using SAR studies .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell density, incubation time) to isolate variables .
  • Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or regression analysis .

What are the stability and storage recommendations for this compound?

Q. Basic

  • Stability : Susceptible to hydrolysis in aqueous environments; store in anhydrous conditions (desiccator, argon atmosphere) .
  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Solubility : Stable in DMSO or DMF for long-term stock solutions; avoid protic solvents (e.g., water, ethanol) .

How does the compound react under nucleophilic or electrophilic conditions?

Q. Advanced

  • Nucleophilic substitution : The chloro group at position 3 undergoes substitution with amines (e.g., piperazine) in DMF at 80°C .
  • Electrophilic aromatic substitution : The imidazo[1,2-a]pyridine ring reacts with nitrating agents (HNO₃/H₂SO₄) at position 7 .
  • Oxidation : Thiadiazole sulfur can oxidize to sulfone derivatives using mCPBA .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Substituent variation : Replace the ethyl group on imidazo[1,2-a]pyridine with bulkier alkyl chains to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute thiadiazole with 1,2,4-triazole to modulate electronic effects and improve metabolic stability .
  • Positional scanning : Systematically modify chloro substituents to identify critical positions for target engagement .

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